2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(o-tolyl)-
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Overview
Description
4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the reaction of 2-methylbenzaldehyde with acetone and thiourea under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring with the thione group attached .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.
Substitution: The methyl groups and the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: Exhibits similar structural features but with a thiazole ring instead of a phenyl ring.
2,4-Disubstituted thiazoles: Share the thiazole ring and exhibit a range of biological activities.
Uniqueness
4,4,6-Trimethyl-1-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
6268-98-0 |
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Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-(2-methylphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H18N2S/c1-10-7-5-6-8-12(10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) |
InChI Key |
XFYAMZGXNIYVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(NC2=S)(C)C)C |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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